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molecular formula C7H4ClNS B1345756 3-Chlorophenyl isothiocyanate CAS No. 2392-68-9

3-Chlorophenyl isothiocyanate

Cat. No. B1345756
M. Wt: 169.63 g/mol
InChI Key: WGXCKFMVBAOIFH-UHFFFAOYSA-N
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Patent
US08372971B2

Procedure details

Mercury (II) oxide yellow (6.38 g, 29.47 mmol) was suspended in ca. 100 mL of anhydrous methanol. 4-Hydroxybenzoic acid hydrazide (4.48 g, 29.47 mmol) was added to this bright-orange suspension, followed by 3-chlorophenylisothiocyanate (5.0 g, 29.47 mmol). The reaction mixture was brought to reflux and refluxed for 2 hours. The reaction mixture turned pitch-black in color and formed black precipitate. Then it was cooled down to ambient temperature and filtered through a short pad of Celite. Then it was purified by silica gel chromatography using 0% to 20% methanol gradient in EtOAc. Solvent was removed in vacuo and the resulting grey precipitate was re-crystallized from ca. 50 mL of EtOAc. The formed white crystalline solid was filtered, washed with a small amount of EtOAc, anhydrous Et2O and dried in vacuo to give the title product as a white powder (7.606 g). Yield 89.7%.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
6.38 g
Type
catalyst
Reaction Step Four
Yield
89.7%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([N:19]=[C:20]=S)[CH:16]=[CH:17][CH:18]=1>CO.O=[Hg]>[Cl:12][C:13]1[CH:14]=[C:15]([NH:19][C:20]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
OC1=CC=C(C(=O)NN)C=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N=C=S
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
6.38 g
Type
catalyst
Smiles
O=[Hg]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed black precipitate
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Celite
CUSTOM
Type
CUSTOM
Details
Then it was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting grey precipitate was re-crystallized from ca. 50 mL of EtOAc
FILTRATION
Type
FILTRATION
Details
The formed white crystalline solid was filtered
WASH
Type
WASH
Details
washed with a small amount of EtOAc, anhydrous Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=NN=C(O1)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.606 g
YIELD: PERCENTYIELD 89.7%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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